molecular formula C18H22N4O B4752188 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No. B4752188
M. Wt: 310.4 g/mol
InChI Key: IDXGMGBGDNETFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide, also known as EIDD-2801, is a small molecule drug that has been developed for the treatment of viral infections. It was initially identified as a potential antiviral agent during a high-throughput screening of compounds that could inhibit the replication of influenza virus.

Mechanism of Action

5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a prodrug that is converted to its active form, EIDD-1931, inside the infected cells. EIDD-1931 works by introducing errors into the viral RNA during replication, which leads to the production of non-functional viral particles. This mechanism of action is different from most other antiviral drugs, which target specific viral proteins.
Biochemical and Physiological Effects
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to have minimal toxicity in animal studies, and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of viral infections that are associated with inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is that it is effective against a broad range of viral infections, which makes it a promising candidate for the development of broad-spectrum antiviral drugs. It also has a unique mechanism of action that may be less prone to the development of resistance. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in clinical trials remains to be seen.

Future Directions

There are several potential future directions for the development of 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide and related compounds. One possibility is to explore their use in combination with other antiviral drugs, to enhance their effectiveness and reduce the likelihood of resistance. Another direction is to investigate their potential use as prophylactic agents, to prevent viral infections from occurring in the first place. Finally, there is the possibility of using 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide as a tool to study the replication and evolution of RNA viruses, which could lead to a better understanding of these complex pathogens.

Scientific Research Applications

5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has shown promising results in preclinical studies for the treatment of a variety of viral infections, including influenza, coronavirus, and respiratory syncytial virus. It works by inhibiting the replication of the virus, and has been shown to be effective even against strains that have developed resistance to other antiviral drugs.

properties

IUPAC Name

5-ethyl-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dimethylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-13-5-6-16-15(9-13)12(2)17(22(16)3)18(23)20-8-7-14-10-19-11-21-14/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXGMGBGDNETFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCC3=CN=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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